5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.: 355408-55-8
VCID: VC21325012
InChI: InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-4-3-5-13-8/h3-5H,6-7H2,1-2H3
SMILES: B1(OCC(CO1)(C)C)C2=CC=CS2
Molecular Formula: C9H13BO2S
Molecular Weight: 196.08 g/mol

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane

CAS No.: 355408-55-8

Cat. No.: VC21325012

Molecular Formula: C9H13BO2S

Molecular Weight: 196.08 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane - 355408-55-8

Specification

CAS No. 355408-55-8
Molecular Formula C9H13BO2S
Molecular Weight 196.08 g/mol
IUPAC Name 5,5-dimethyl-2-thiophen-2-yl-1,3,2-dioxaborinane
Standard InChI InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-4-3-5-13-8/h3-5H,6-7H2,1-2H3
Standard InChI Key OQCFQKMFRXSPPP-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C2=CC=CS2
Canonical SMILES B1(OCC(CO1)(C)C)C2=CC=CS2

Introduction

Chemical Structure and Properties

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane belongs to the class of cyclic boronic esters. Its structure consists of a thiophene ring connected at the 2-position to a 1,3,2-dioxaborinane ring system. The dioxaborinane portion contains two methyl groups at the 5-position, contributing to the compound's stability and solubility characteristics.

Structural Features

The molecular structure includes several key components:

  • A five-membered thiophene heterocycle containing a sulfur atom

  • A six-membered dioxaborinane ring with a central boron atom

  • Two oxygen atoms forming part of the dioxaborinane ring

  • Two methyl groups at the 5-position of the dioxaborinane

PropertyTypical Value/Characteristic
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
Melting PointTypically 80-120°C for similar compounds
SolubilitySoluble in common organic solvents (THF, DCM, toluene)
StabilityGenerally air and moisture stable compared to boronic acids
ReactivityParticipates in transmetalation reactions

Synthetic Approaches

General Synthesis Methods

The synthesis of 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane typically follows one of several established routes for preparing cyclic boronic esters:

From Boronic Acids

One common approach involves the condensation reaction between thiophen-2-ylboronic acid and 2,2-dimethyl-1,3-propanediol (neopentyl glycol):

  • Thiophen-2-ylboronic acid is combined with 2,2-dimethyl-1,3-propanediol

  • The reaction is carried out in a solvent such as toluene or benzene

  • Water is removed via azeotropic distillation using a Dean-Stark apparatus

  • The product is typically purified by recrystallization or column chromatography

Via Metallation and Borylation

An alternative synthesis route involves:

  • Metallation of thiophene using an organolithium reagent (typically n-butyllithium)

  • Reaction of the lithiated thiophene with a boron electrophile

  • Subsequent treatment with neopentyl glycol to form the cyclic ester

Purification Techniques

Purification of 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane typically employs:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel with appropriate eluent mixtures

  • Sublimation for high-purity requirements

Applications in Organic Chemistry

Cross-Coupling Reactions

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane serves as an important reagent in cross-coupling chemistry, particularly in Suzuki-Miyaura reactions. The dioxaborinane functionality provides enhanced stability compared to boronic acids while maintaining sufficient reactivity for transmetalation.

Key applications include:

  • Formation of biaryl compounds through coupling with aryl halides

  • Synthesis of extended thiophene-containing conjugated systems

  • Preparation of functionalized thiophenes for materials science applications

  • Development of pharmaceutical intermediates containing the thiophene moiety

Advantages Over Other Boron Reagents

Compared to other organoboron compounds, 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane offers several advantages:

Boron Reagent TypeAdvantages of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane
Boronic AcidsGreater stability to air and moisture; less prone to decomposition
Boronic Acid Pinacol EstersComparable stability with potentially different reactivity profiles
TrifluoroboratesEasier handling; no additional fluoride source required for reactions
BoranesMuch less air-sensitive; less hazardous to handle

Research Applications and Findings

Material Science Applications

Thiophene-containing compounds have significant applications in materials science, particularly in the development of:

  • Organic semiconductors for electronic devices

  • Conductive polymers with tunable properties

  • Organic photovoltaic materials

  • Sensors and responsive materials

The boronic ester functionality in 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane makes it an excellent building block for constructing more complex thiophene-based materials through controlled polymerization or stepwise synthesis.

Pharmaceutical Research

Thiophene is a privileged structure in medicinal chemistry, and organoboron compounds like 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane enable precise functionalization of this heterocycle for drug discovery efforts. The compound has potential applications in:

  • Building diverse chemical libraries for drug screening

  • Synthesizing bioactive compounds with thiophene cores

  • Developing thiophene-containing enzyme inhibitors

  • Creating fluorescent probes for biological imaging

Future Research Directions

Synthetic Methodology Development

Future research might focus on:

  • Developing greener synthetic routes to 5,5-dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane

  • Exploring one-pot procedures for its preparation

  • Investigating catalyst-free approaches to its synthesis

  • Establishing flow chemistry protocols for scalable production

Expanded Applications

Potential areas for expanded application include:

  • Photoredox catalysis involving thiophene-boron species

  • Development of new cross-coupling methodologies specifically optimized for this compound

  • Investigation of its potential in C-H functionalization chemistry

  • Exploration of its utility in asymmetric synthesis

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